tert-butyl (3,4-dimethylphenyl)carbamate
Overview
Description
tert-Butyl (3,4-dimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3,4-dimethylphenyl)carbamate typically involves the reaction of 3,4-dimethylphenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,4-dimethylphenylamine+tert-butyl chloroformate→tert-butyl (3,4-dimethylphenyl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3,4-dimethylphenyl)carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,4-dimethylphenylamine and tert-butyl alcohol.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl (3,4-dimethylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the study of neurological processes.
Medicine: Carbamates have been explored for their potential therapeutic applications, including as drugs for the treatment of diseases such as Alzheimer’s. Their ability to inhibit specific enzymes makes them valuable in medicinal chemistry.
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl (3,4-dimethylphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3,4-dimethylphenyl group.
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: Contains a bromine atom, making it more reactive in certain substitution reactions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group, providing different reactivity and solubility properties.
Uniqueness: tert-Butyl (3,4-dimethylphenyl)carbamate is unique due to the presence of the 3,4-dimethylphenyl group, which provides specific steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3,4-dimethylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-7-11(8-10(9)2)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVXMKPDFAFYIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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